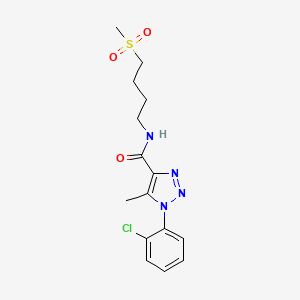![molecular formula C14H16N2O2 B7429954 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate, also known as Boc-5-cyano-1H-pyrrole-3-carboxylic acid bicyclo[4.1.0]hept-3-ylmethyl ester, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate involves the inhibition of PTPs and DUSPs through covalent modification of a conserved cysteine residue in the active site of these enzymes. This results in the disruption of cellular signaling pathways and ultimately leads to the desired biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of PTP and DUSP activity, anti-inflammatory and neuroprotective effects, and potential therapeutic applications in cancer, diabetes, and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate in lab experiments is its high potency and selectivity for PTPs and DUSPs. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
For research on 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate include the development of more potent and selective inhibitors, the exploration of its therapeutic potential in various diseases, and the investigation of its mechanism of action in greater detail. Additionally, the use of this compound in combination with other drugs or therapies may also be explored.
Méthodes De Synthèse
The synthesis of 3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate involves the reaction of Boc-protected 5-cyano-1H-pyrrole-3-carboxylic acid with bicyclo[4.1.0]hept-3-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to yield the final compound.
Applications De Recherche Scientifique
3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to inhibit the activity of certain enzymes such as protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), which are involved in various diseases including cancer, diabetes, and autoimmune disorders. Additionally, it has been found to have anti-inflammatory and neuroprotective properties.
Propriétés
IUPAC Name |
3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-6-13-5-12(7-16-13)14(17)18-8-9-1-2-10-4-11(10)3-9/h5,7,9-11,16H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHHOQPSLHRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1COC(=O)C3=CNC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(4-Fluorophenyl)cyclopentyl]-3-[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]urea](/img/structure/B7429873.png)
![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)

![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)
![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)
![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)
![2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B7429939.png)
![1-[3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429946.png)
![1-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429950.png)
